2-Amino-5-phenyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine is an organic compound belonging to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the condensation of a pyrrole derivative with a pyridine derivative under acidic or basic conditions. The reaction often requires a catalyst, such as a transition metal, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes:
- Formation of the pyrrole ring.
- Fusion with the pyridine ring.
- Introduction of the phenyl group through substitution reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolopyridines .
Scientific Research Applications
5-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through the inhibition of FGFRs. By binding to the receptor’s active site, it prevents the phosphorylation and activation of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Shares the pyrrolopyridine scaffold but lacks the phenyl group.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar biological activities but different structural features.
Quinolinyl-pyrazoles: Compounds with a fused pyrazole and quinoline ring system, exhibiting similar pharmacological properties
Uniqueness: 5-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine is unique due to its specific structural configuration, which allows for potent inhibition of FGFRs. This specificity makes it a valuable lead compound in the development of targeted cancer therapies .
Properties
Molecular Formula |
C13H11N3 |
---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
5-phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine |
InChI |
InChI=1S/C13H11N3/c14-12-7-10-6-11(8-15-13(10)16-12)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) |
InChI Key |
SRPUJIUTHLZOON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=C2)C=C(N3)N |
Origin of Product |
United States |
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